3-Chloro-6-fluoro-2-iodobenzaldehyde
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Overview
Description
3-Chloro-6-fluoro-2-iodobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3ClFIO. This compound is characterized by the presence of three different halogen atoms (chlorine, fluorine, and iodine) attached to a benzene ring, along with an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-fluoro-2-iodobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a suitable benzaldehyde derivative. For instance, starting with 3-chloro-2-fluorobenzaldehyde, iodination can be carried out using iodine and an oxidizing agent like potassium iodate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-fluoro-2-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium cyanide, or organometallic reagents can be used under appropriate conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate in acidic or basic medium.
Reduction: Reducing agents like sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
Substitution: Products with different functional groups replacing the halogens.
Oxidation: 3-Chloro-6-fluoro-2-iodobenzoic acid.
Reduction: 3-Chloro-6-fluoro-2-iodobenzyl alcohol.
Scientific Research Applications
3-Chloro-6-fluoro-2-iodobenzaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Used in the manufacture of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-fluoro-2-iodobenzaldehyde depends on the specific chemical reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the aldehyde group undergoes changes in oxidation state, leading to the formation of carboxylic acids or alcohols, respectively.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoro-6-iodobenzaldehyde
- 2-Fluoro-6-iodobenzaldehyde
- 6-Chloro-2-fluoro-3-iodobenzaldehyde
Uniqueness
3-Chloro-6-fluoro-2-iodobenzaldehyde is unique due to the specific arrangement of halogen atoms and the aldehyde group on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
3-chloro-6-fluoro-2-iodobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBJXHMAVHJUGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C=O)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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